1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid
Overview
Description
1-[2-(4-Chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid is a useful research compound. Its molecular formula is C15H21ClN2O4S and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[(4-chlorophenyl)thio]ethyl}-4-methylpiperazine oxalate is 360.0910560 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity
- A study by (Kulandasamy, Adhikari, & Stables, 2009) synthesized a new class of anticonvulsants from ethyl thiodiglycolate, demonstrating potential in seizure models. This work sheds light on the compound's use in epilepsy treatment.
Chemical Synthesis and Hydrolysis
- Research conducted by (Iwanami et al., 1964) explored the hydrolysis of compounds derived from reactions with diethyl acetylenedicarboxylate, which has implications in organic chemistry synthesis.
Vibrational Spectroscopy and Quantum Mechanical Study
- A study by (Kuruvilla et al., 2018) focused on the spectroscopic properties of a similar compound, using FT-IR and FT-Raman techniques, relevant for molecular structure analysis.
Synthesis and Characterization in Organic Chemistry
- (Essid et al., 2020) synthesized a new organic compound, emphasizing the importance of characterization studies like X-ray diffraction and NMR spectroscopy in understanding chemical structures.
Enantioselective Catalysis
- The work of (Solà et al., 1998) demonstrates the application in enantioselective synthesis, vital for creating chiral molecules in pharmaceuticals.
Lipase and α-Glucosidase Inhibition
- A study by (Bekircan, Ülker, & Menteşe, 2015) synthesized novel compounds to assess their potential in inhibiting lipase and α-glucosidase, important for treating conditions like diabetes.
Proton Conductivity
- Research by (Jiang et al., 2019) on new 3D open-framework indium phosphite-oxalates, with potential in proton conductivity, shows applications in materials science.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-4-methylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2S.C2H2O4/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13;3-1(4)2(5)6/h2-5H,6-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCXJGGJZZNDGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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